molecular formula C21H24N6O4 B2656461 3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1020978-24-8

3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No. B2656461
CAS RN: 1020978-24-8
M. Wt: 424.461
InChI Key: GWTUNGLTIXCORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Evaluation of VEGFR-2 Inhibitors

Substituted benzamides, similar to the query compound, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their importance in cancer therapy. For instance, the study by Borzilleri et al. (2006) presented the discovery of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious VEGFR-2 inhibitor with robust in vivo efficacy in lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Antimicrobial and Antioxidant Properties

Research by Flefel et al. (2018) on pyridine derivatives, including structures similar to the query compound, showcased their potential in antimicrobial and antioxidant applications. These compounds were evaluated through molecular docking and demonstrated moderate to good binding energies, indicating their possible utility in addressing microbial infections and oxidative stress (Flefel et al., 2018).

Antiulcer Agents

The chemical class encompassing the query compound also includes derivatives with potential antiulcer properties. Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents against ulcers. Although not all compounds showed significant antisecretory activity, several demonstrated notable cytoprotective properties, indicating their therapeutic potential in ulcer treatment (Starrett et al., 1989).

Histone Deacetylase Inhibitors for Cancer Therapy

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as studied by Zhou et al. (2008), is an example of a compound within this chemical class acting as a histone deacetylase (HDAC) inhibitor. MGCD0103 exhibits selective inhibition of HDACs 1-3 and 11, promoting cell-cycle arrest and apoptosis in cancer cells, showcasing the potential of similar compounds in oncological research and therapy (Zhou et al., 2008).

Anti-Influenza Virus Activity

Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles, leading to derivatives showing remarkable activity against avian influenza virus (H5N1). This study signifies the broader antiviral potential of compounds within this chemical family, underscoring their importance in antiviral drug development (Hebishy et al., 2020).

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-29-16-12-14(13-17(30-2)20(16)31-3)21(28)24-11-10-23-18-4-5-19(27-26-18)25-15-6-8-22-9-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,28)(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUNGLTIXCORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.